N,2,5-Trimethylpyrimidin-4-amine
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Overview
Description
N,2,5-Trimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three methyl groups attached to the nitrogen at position 2 and the carbon atoms at positions 2 and 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Annulation: This method involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate, to form 4-arylpyrimidines.
Three-Component Coupling Reaction: Zinc chloride catalyzes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives.
Industrial Production Methods: Industrial production methods for N,2,5-Trimethylpyrimidin-4-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2,5-Trimethylpyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N,2,5-Trimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,2,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine
Comparison: N,2,5-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
N,2,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring with three methyl groups at the 2, 5, and 4 positions. This unique substitution pattern influences its reactivity and biological properties.
The biological activity of this compound primarily involves interactions with various enzymes and proteins:
- Enzyme Inhibition : The compound inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
- Cell Cycle Regulation : It interacts with cyclin-dependent kinases (CDKs), leading to altered cell cycle progression and apoptosis in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
- Anticancer Properties : Studies demonstrate its ability to inhibit cell proliferation in cancer cell lines and induce apoptosis .
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific signaling pathways .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of proliferation at concentrations as low as 10 µM. The mechanism involved modulation of gene expression related to apoptosis .
- Animal Models :
Data Tables
Biological Activity | Observed Effect | IC50 Value (µM) |
---|---|---|
Anticancer (cell lines) | Inhibition of proliferation | 10 |
Anti-inflammatory | Reduction of TNF-α levels | 15 |
Antimicrobial | Inhibition of bacterial growth | Varies |
Comparative Analysis
This compound can be compared with other similar pyrimidine derivatives to highlight its unique properties:
Compound Name | Structure Characteristics | Notable Activity |
---|---|---|
This compound | Three methyl groups | Anticancer, anti-inflammatory |
6-Chloro-N,N-dimethylpyrimidin-4-amine | Chlorine substitution | Antimicrobial |
2-Chloro-N,N,5-trimethylpyrimidin-4-amine | Chlorine at position 2 | Lesser anti-inflammatory effects |
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,2,5-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)8-3/h4H,1-3H3,(H,8,9,10) |
InChI Key |
XBQHHKVUQMLHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC)C |
Origin of Product |
United States |
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